2-(Chloromethyl)imidazo[1,2-a]pyridine hydrochloride

Catalog No.
S1541776
CAS No.
112230-20-3
M.F
C8H8Cl2N2
M. Wt
203.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Chloromethyl)imidazo[1,2-a]pyridine hydrochlori...

CAS Number

112230-20-3

Product Name

2-(Chloromethyl)imidazo[1,2-a]pyridine hydrochloride

IUPAC Name

2-(chloromethyl)imidazo[1,2-a]pyridine;hydrochloride

Molecular Formula

C8H8Cl2N2

Molecular Weight

203.07 g/mol

InChI

InChI=1S/C8H7ClN2.ClH/c9-5-7-6-11-4-2-1-3-8(11)10-7;/h1-4,6H,5H2;1H

InChI Key

XAYHUBRYLJFUIX-UHFFFAOYSA-N

SMILES

C1=CC2=NC(=CN2C=C1)CCl.Cl

Canonical SMILES

C1=CC=[N+]2C=C(NC2=C1)CCl.[Cl-]

2-(Chloromethyl)imidazo[1,2-a]pyridine hydrochloride is a chemical compound with the molecular formula C₈H₈Cl₂N₂ and a molecular weight of 203.07 g/mol. It is characterized by the presence of both imidazole and pyridine rings, making it a heterocyclic compound. The compound is known to be an irritant and has been classified with specific hazard codes indicating that it can be harmful if swallowed and causes skin irritation . Its CAS number is 112230-20-3, and it is often utilized in various chemical research applications.

Currently, there is no documented information regarding a specific mechanism of action for CMIP.HCl in biological systems.

As with most chemicals, it is advisable to handle CMIP.HCl with caution due to the following potential hazards:

  • Skin and eye irritant: The chloromethyl group can react with biological molecules, potentially causing irritation or burns.
  • Suspected carcinogen: Halogenated aromatic compounds like CMIP can be suspected carcinogens, although specific data for CMIP.HCl is lacking [].
  • Corrosive: The hydrochloric acid component can be corrosive to skin and tissues.

The chemical behavior of 2-(Chloromethyl)imidazo[1,2-a]pyridine hydrochloride is influenced by its chloromethyl group, which can undergo nucleophilic substitution reactions. This property allows it to react with various nucleophiles, potentially leading to the formation of more complex compounds. For example, the chloromethyl group can be replaced by amines or alcohols, producing substituted derivatives of imidazo[1,2-a]pyridine. Additionally, the compound may participate in electrophilic aromatic substitution reactions due to the electron-rich nature of the imidazole ring.

Research indicates that 2-(Chloromethyl)imidazo[1,2-a]pyridine hydrochloride exhibits significant biological activity. It has been studied for its potential as an antitumor agent and as a modulator of various biological pathways. The compound's structure allows it to interact with specific biological targets, making it a candidate for further pharmacological studies. Its biological effects may include inhibition of cell proliferation and induction of apoptosis in cancer cell lines.

The synthesis of 2-(Chloromethyl)imidazo[1,2-a]pyridine hydrochloride typically involves several steps:

  • Formation of Imidazo[1,2-a]pyridine: The initial step usually includes the cyclization of appropriate precursors containing both imidazole and pyridine functionalities.
  • Chloromethylation: This step introduces the chloromethyl group into the imidazo[1,2-a]pyridine structure. This can be achieved using reagents such as chloromethyl methyl ether or formaldehyde in the presence of acid catalysts.
  • Hydrochloride Salt Formation: The final step involves treating the base form of the compound with hydrochloric acid to yield the hydrochloride salt.

These methods may vary based on specific laboratory conditions and desired purity levels.

2-(Chloromethyl)imidazo[1,2-a]pyridine hydrochloride finds applications in:

  • Pharmaceutical Research: As a potential lead compound for drug development targeting various diseases, particularly cancer.
  • Chemical Synthesis: As an intermediate in synthesizing other complex organic compounds.
  • Biochemical Studies: In proteomics and other areas of biological research where its unique structure can provide insights into molecular interactions.

Interaction studies involving 2-(Chloromethyl)imidazo[1,2-a]pyridine hydrochloride have focused on its binding affinity to various biological targets. These studies aim to elucidate its mechanism of action at the molecular level. Preliminary findings suggest that the compound may interact with specific enzymes or receptors involved in cell signaling pathways, thereby influencing cellular responses.

Several compounds share structural similarities with 2-(Chloromethyl)imidazo[1,2-a]pyridine hydrochloride. Here are some notable examples:

Compound NameStructure TypeUnique Features
2-Methylimidazo[1,2-a]pyridineHeterocyclicMethyl group instead of chloromethyl; known carcinogen
4-Chloro-3-methylimidazo[1,2-a]pyridineHeterocyclicContains additional chlorine; potential mutagenic properties
5-Bromo-3-methylimidazo[1,2-a]pyridineHeterocyclicBromine substitution; studied for its biological activity
6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridineHeterocyclicAdditional chlorine; modified reactivity profile

Each of these compounds exhibits unique characteristics that distinguish them from 2-(Chloromethyl)imidazo[1,2-a]pyridine hydrochloride. The presence and position of substituents significantly influence their chemical behavior and biological activity.

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

2-Chloromethylimidazo[1,2-a]pyridine hydrochloride

Dates

Last modified: 08-15-2023

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